1-methyl-3-methylidenepiperidine hydrochloride
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Overview
Description
1-methyl-3-methylidenepiperidine hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines that play a significant role in organic chemistry and pharmaceutical applications. This compound is characterized by the presence of a methyl group and a methylene group attached to the piperidine ring, along with a hydrochloride salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-methylidenepiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving appropriate precursors.
Introduction of Methyl and Methylene Groups: The methyl and methylene groups can be introduced through alkylation reactions using suitable alkylating agents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-methylidenepiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-methyl-3-methylidenepiperidine hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-methylidenepiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with similar structural features.
3-methylidenepiperidine: A related compound with a methylene group attached to the piperidine ring.
N-methylpiperidine: A compound with a methyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness
1-methyl-3-methylidenepiperidine hydrochloride is unique due to the presence of both a methyl and a methylene group on the piperidine ring, along with its hydrochloride salt form. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
111722-61-3 |
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Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
1-methyl-3-methylidenepiperidine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-7-4-3-5-8(2)6-7;/h1,3-6H2,2H3;1H |
InChI Key |
QXOOADNPTGYWBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(=C)C1.Cl |
Purity |
0 |
Origin of Product |
United States |
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